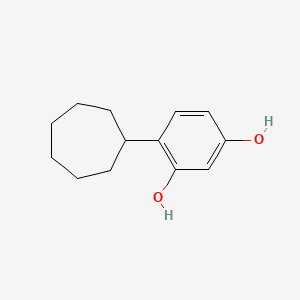

1,3-Benzenediol, 4-cycloheptyl-

Description

Contextualization within Resorcinol (B1680541) Chemistry and Polyhydroxybenzene Derivatives

1,3-Benzenediol, 4-cycloheptyl-, also known as 4-cycloheptylresorcinol, belongs to the broader class of organic compounds known as resorcinols. Resorcinols are dihydroxybenzenes, featuring two hydroxyl groups attached to a benzene (B151609) ring at positions 1 and 3. This arrangement makes the aromatic ring highly activated towards electrophilic substitution reactions. As a polyhydroxybenzene derivative, it shares fundamental chemical characteristics with other phenolic compounds, which are widely studied for their diverse biological activities and industrial applications. The introduction of a cycloheptyl group at the 4-position of the resorcinol core imparts specific physicochemical properties, influencing its solubility, lipophilicity, and interaction with biological targets.

Historical Perspective on the Discovery and Initial Synthesis of Cycloalkylated Resorcinols

The synthesis of alkylated resorcinols has been a subject of interest for over a century, driven by the desire to create new molecules with tailored properties. Early methods for the synthesis of such compounds often involved the condensation of resorcinol with a suitable alkylating agent. A significant advancement in the synthesis of cycloalkylated resorcinols was the development of methods utilizing cycloalkanols in the presence of an acid catalyst.

A patented method for the synthesis of 4-cycloalkylresorcinols, including the cycloheptyl derivative, involves the reaction of resorcinol with the corresponding cycloalkanol, such as cycloheptanol (B1583049), in the presence of polyphosphoric acid (PPA). justia.com This reaction is typically performed by heating the reactants in neat PPA. justia.com Another general approach for obtaining 4-substituted resorcinol derivatives involves the condensation of a saturated carboxylic acid with resorcinol in the presence of zinc chloride, followed by reduction of the resulting condensate. google.com

Academic Significance and Research Niche of 1,3-Benzenediol, 4-cycloheptyl-

The academic significance of 1,3-Benzenediol, 4-cycloheptyl- lies primarily in its potential applications in medicinal and cosmetic chemistry. The 4-substituted resorcinol moiety is a key pharmacophore in a variety of biologically active molecules. Research into derivatives of this class has revealed their potential as tyrosinase inhibitors, which are of interest for their skin-lightening and depigmenting properties.

Overview of Current Research Trajectories and Scholarly Contributions

Current research involving 4-substituted resorcinols is multifaceted. One major trajectory focuses on the development of novel tyrosinase inhibitors for dermatological applications. Scientists are exploring how modifications to the alkyl or cycloalkyl substituent at the 4-position affect the inhibitory activity and selectivity of these compounds.

Another area of active investigation is the synthesis of novel resorcinol derivatives with a broader range of biological activities. The resorcinol scaffold is a versatile platform for the development of new therapeutic agents. For instance, the enantioselective synthesis of bicyclic resorcinols has been explored to create analogues of cannabidiol (B1668261) with potential anticonvulsant activity. nih.gov

While direct scholarly contributions focusing exclusively on 1,3-Benzenediol, 4-cycloheptyl- are limited, its inclusion in patents for cosmetic and dermatological applications underscores its perceived value in applied research. justia.comgoogle.com Future research may further elucidate the specific biological profile of this compound and unlock its full potential.

Structure

3D Structure

Properties

CAS No. |

15817-68-2 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-cycloheptylbenzene-1,3-diol |

InChI |

InChI=1S/C13H18O2/c14-11-7-8-12(13(15)9-11)10-5-3-1-2-4-6-10/h7-10,14-15H,1-6H2 |

InChI Key |

ODCAWUSPKFJJPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Elaborate Chemical Transformations

Established Synthetic Pathways for 1,3-Benzenediol, 4-cycloheptyl-

The introduction of a cycloheptyl group onto a resorcinol (B1680541) scaffold can be achieved through both direct and indirect methods. Direct methods involve the immediate reaction of a cycloheptylating agent with resorcinol, while indirect or convergent syntheses build the target molecule through a series of steps involving precursor functionalization.

Direct Cycloalkylation Strategies on Resorcinol Scaffolds

Direct cycloalkylation of resorcinol is a prominent method for the synthesis of 1,3-Benzenediol, 4-cycloheptyl-. These reactions are typically electrophilic aromatic substitutions, where the electron-rich resorcinol ring is attacked by a cycloheptyl electrophile.

The Friedel-Crafts alkylation and its analogues are cornerstone reactions for the formation of carbon-carbon bonds to aromatic rings. In the context of synthesizing 4-cycloheptylresorcinol, this can be achieved by reacting resorcinol with a suitable cycloheptyl precursor, such as cycloheptanol (B1583049) or cycloheptene (B1346976), in the presence of an acid catalyst. The catalyst, which can be a Brønsted or Lewis acid, facilitates the formation of a cycloheptyl carbocation, which then acts as the electrophile.

The reaction of phenols with alcohols or alkenes under acidic conditions is a well-established method for the synthesis of alkylated phenols. For instance, the alkylation of resorcinol with cyclohexanol (B46403) has been demonstrated using a heterogeneous catalyst system of tungstophosphoric acid (TPA) supported on zirconia (ZrO2). In this analogous system, the reaction yields a mixture of C-alkylated (2-cyclohexylresorcinol and 4-cyclohexylresorcinol) and O-alkylated (3-hydroxy cyclohexyl phenyl ether) products nih.gov. The selectivity of the reaction can be controlled by tuning the reaction conditions. Higher temperatures tend to favor the formation of the thermodynamically more stable C-alkylated products nih.gov.

A study on the cyclohexylation of resorcinol with cyclohexanol using 15 wt.% TPA/ZrO2 calcined at 750 °C showed that at 200 °C, a high conversion of resorcinol (78.9%) was achieved with exclusive formation of C-alkylated products nih.gov. This suggests that a similar approach with cycloheptanol could be a viable route to 4-cycloheptylresorcinol.

Table 1: Catalyst Performance in the Cyclohexylation of Resorcinol with Cyclohexanol

| Catalyst | Calcination Temp. (°C) | Resorcinol Conversion (%) | Selectivity for C-alkylated products (%) | Selectivity for O-alkylated products (%) |

| 15 wt.% TPA/ZrO2 | 750 | 51.2 | 46.1 | 53.9 |

| 15 wt.% TPA/ZrO2 | 750 (at 200°C) | 78.9 | 100 | 0 |

This data is for the cyclohexylation of resorcinol and serves as an illustrative example for the analogous cycloheptylation reaction.

The general mechanism for the acid-catalyzed alkylation of resorcinol with cycloheptanol is as follows:

Protonation of the hydroxyl group of cycloheptanol by the acid catalyst.

Loss of a water molecule to form a secondary cycloheptyl carbocation.

Electrophilic attack of the cycloheptyl carbocation on the electron-rich resorcinol ring, primarily at the positions ortho and para to the hydroxyl groups.

Deprotonation to restore aromaticity and yield the 4-cycloheptylresorcinol and 2-cycloheptylresorcinol isomers.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile method for the formation of carbon-carbon bonds. In a hypothetical Suzuki coupling approach to 1,3-Benzenediol, 4-cycloheptyl-, a suitable resorcinol derivative bearing a leaving group (e.g., bromine or triflate) at the 4-position would be coupled with a cycloheptylboronic acid or a related organoboron reagent.

The key steps in a Suzuki coupling reaction are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-leaving group bond of the resorcinol derivative to form a palladium(II) complex.

Transmetalation: The cycloheptyl group is transferred from the organoboron reagent to the palladium(II) complex, displacing the leaving group.

Reductive Elimination: The desired 4-cycloheptylresorcinol is formed, and the palladium(0) catalyst is regenerated.

Multi-step Convergent Syntheses via Precursor Functionalization

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in the later stages. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

A convergent approach to 1,3-Benzenediol, 4-cycloheptyl- could involve the initial preparation of a functionalized aromatic precursor that can be elaborated to the final product. For example, a Grignard reaction between a cycloheptylmagnesium halide and a protected resorcinol derivative, such as 2,4-dimethoxybenzaldehyde, could be a key step.

The proposed synthetic sequence would be:

Grignard Addition: Reaction of cycloheptylmagnesium bromide with 2,4-dimethoxybenzaldehyde to form a secondary alcohol.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 1-(2,4-dimethoxyphenyl)cycloheptyl)methanone.

Reduction/Deoxygenation: Reduction of the ketone to the corresponding methylene (B1212753) group, for instance, via a Wolff-Kishner or Clemmensen reduction, to yield 4-cycloheptyl-1,3-dimethoxybenzene.

Demethylation: Cleavage of the methyl ethers to afford the final product, 1,3-Benzenediol, 4-cycloheptyl-. Boron tribromide (BBr3) is a common reagent for the demethylation of aryl methyl ethers.

Once a pre-formed cycloheptyl-aryl system is in place, various functional group interconversions can be employed to arrive at the target resorcinol derivative. For example, if a synthetic route provides access to a cycloheptyl-substituted benzene (B151609) ring with other functional groups, these can be chemically transformed into the desired hydroxyl groups.

An example of such a strategy could start with the Friedel-Crafts acylation of a suitable aromatic precursor with cycloheptanecarbonyl chloride. The resulting ketone can then be subjected to a series of reactions, including reduction and potentially Baeyer-Villiger oxidation, followed by hydrolysis and other functional group manipulations to install the hydroxyl groups at the 1 and 3 positions of the benzene ring.

Advanced Spectroscopic Characterization Techniques in Synthetic Confirmation

The definitive confirmation of the chemical structure of 1,3-Benzenediol, 4-cycloheptyl- and its derivatives relies on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for a complete and unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 1,3-Benzenediol, 4-cycloheptyl-. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,3-Benzenediol, 4-cycloheptyl-, the aromatic region would typically display signals corresponding to the three protons on the resorcinol ring. The cycloheptyl group would exhibit a series of complex multiplets in the aliphatic region of the spectrum. The hydroxyl protons would appear as broad singlets, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For 1,3-Benzenediol, 4-cycloheptyl-, characteristic signals for the aromatic carbons of the resorcinol ring would be observed, with the carbons bearing the hydroxyl groups appearing at lower field (higher ppm values). The carbons of the cycloheptyl ring would resonate in the aliphatic region. Predictive models and data from analogous compounds, such as 4-hexylresorcinol, can aid in the assignment of these signals jmchemsci.com.

2D NMR Spectroscopy (HSQC and HMBC): Two-dimensional NMR techniques are invaluable for establishing the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) correlates the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group columbia.edu.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the cycloheptyl group and the resorcinol ring, as it would show correlations between the protons on the carbon atom of the cycloheptyl ring attached to the benzene ring and the aromatic carbons columbia.edu.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic H | 6.2 - 7.0 | - | d, t |

| Aromatic C-OH | - | 150 - 160 | s |

| Aromatic C-H | - | 100 - 130 | d |

| Aromatic C-C(cycloheptyl) | - | 135 - 145 | s |

| Cycloheptyl CH | 2.5 - 3.0 | 40 - 50 | m |

| Cycloheptyl CH₂ | 1.2 - 1.8 | 25 - 35 | m |

| OH | 4.5 - 5.5 (variable) | - | br s |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For 1,3-Benzenediol, 4-cycloheptyl-, HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass to confirm the elemental formula (C₁₃H₁₈O₂).

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For 4-alkylphenols and related compounds, common fragmentation pathways include cleavage of the alkyl chain and rearrangements of the aromatic ring researchgate.netlibretexts.org. Analysis of these fragments can help to confirm the presence of both the resorcinol and cycloheptyl moieties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Benzenediol, 4-cycloheptyl- would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cycloheptyl group would be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to absorptions in the 1500-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric breathing mode of the benzene ring would be a particularly characteristic band.

X-ray Crystallography for Solid-State Structural Determination

Systematic Derivatization and Advanced Modification Strategies

The presence of two hydroxyl groups on the 1,3-benzenediol moiety of 4-cycloheptylresorcinol offers a versatile platform for chemical modification. These derivatization strategies are employed to alter the physicochemical properties of the molecule, introduce new functionalities, or to prepare analogs for further studies.

Chemical Functionalization of Hydroxyl Groups on the 1,3-Benzenediol Moiety

The hydroxyl groups of 1,3-Benzenediol, 4-cycloheptyl- are nucleophilic and can readily undergo a variety of chemical transformations.

Etherification: The formation of ethers is a common modification. This can be achieved through reactions such as the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a base to form phenoxides, which then react with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the lipophilicity and steric bulk of the molecule nih.gov.

Esterification: The hydroxyl groups can be converted to esters by reaction with acyl chlorides or acid anhydrides in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic conditions nih.gov. Esterification can be used to introduce various functional groups and to act as a protecting group strategy in multi-step syntheses.

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | Alkoxy derivative (O-R) |

| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | Ester derivative (O-COR) |

| Fischer Esterification | Carboxylic acid (RCOOH) / Acid catalyst | Ester derivative (O-COR) |

These advanced synthetic and characterization techniques provide a powerful toolkit for the comprehensive study of 1,3-Benzenediol, 4-cycloheptyl-. While direct experimental data for this specific compound is limited in the public domain, the principles and data from analogous molecules provide a solid foundation for its scientific investigation.

Regioselective and Stereoselective Modifications of the Cycloheptyl Moiety

The cycloheptyl group of 1,3-Benzenediol, 4-cycloheptyl- presents a saturated carbocyclic scaffold that can be functionalized through advanced synthetic techniques. The primary challenge lies in achieving high selectivity (regio- and stereoselectivity) due to the multiple similar C-H bonds present on the seven-membered ring.

C-H Activation and Functionalization:

Modern transition-metal-catalyzed C-H activation represents a powerful tool for the direct introduction of functional groups onto the cycloheptyl ring, minimizing the need for pre-functionalized substrates. youtube.com Rhodium and palladium catalysts are particularly effective in directing the functionalization to specific positions, often guided by the directing effect of the adjacent aromatic ring or temporarily installed directing groups.

Potential regioselective C-H functionalization reactions include:

Oxidation/Hydroxylation: Introduction of hydroxyl groups at specific positions on the cycloheptyl ring can create new points for further derivatization.

Halogenation: Selective introduction of bromine or chlorine atoms can serve as a handle for subsequent cross-coupling reactions.

Amination: Direct introduction of nitrogen-containing functionalities can be achieved, which is valuable for modulating the physicochemical properties of the molecule. youtube.com

The stereochemical outcome of these reactions can be controlled by employing chiral ligands on the metal catalyst, leading to the formation of specific enantiomers or diastereomers. This is crucial as the three-dimensional orientation of substituents often has a profound impact on biological activity.

Data Table: Potential Regioselective C-H Functionalization Reactions on the Cycloheptyl Moiety

| Transformation | Typical Catalyst System | Potential Functional Group Introduced | Key Advantage |

|---|---|---|---|

| Oxidation | Pd(OAc)₂ / Oxidant | -OH, =O | Increases polarity and provides handle for further synthesis. |

| Halogenation | Rh₂(esp)₂ / Halogen Source | -Br, -Cl | Enables subsequent cross-coupling reactions. |

| Amination | Rh₂(OAc)₄ / Dioxazolone | -NH₂, -NHR | Introduces basic centers, potentially improving bioavailability. |

Introduction of Complex Heterocyclic or Aromatic Substituents to Enhance Biological Activity

Attaching complex heterocyclic or aromatic systems to the 4-cycloheptyl-1,3-benzenediol scaffold is a well-established strategy in medicinal chemistry to explore new interactions with biological targets and enhance potency, selectivity, or pharmacokinetic properties. anjs.edu.iqmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

The most versatile methods for forging new carbon-carbon and carbon-heteroatom bonds are palladium-catalyzed cross-coupling reactions. nobelprize.orgnih.govnih.gov These reactions typically involve coupling an organometallic reagent with an organic halide or triflate. To apply this to 1,3-Benzenediol, 4-cycloheptyl-, two main strategies can be employed:

Functionalization of the Resorcinol Ring: The hydroxyl groups of the benzenediol moiety can be converted into triflate groups (-OTf), which are excellent leaving groups for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the direct attachment of a wide array of aromatic and heteroaromatic rings to the core structure.

Functionalization of the Cycloheptyl Ring: As mentioned in the previous section, if the cycloheptyl ring is first selectively halogenated, it can then participate in cross-coupling reactions to attach new aromatic or heterocyclic substituents directly to the carbocyclic ring.

The Suzuki-Miyaura coupling, which utilizes readily available and generally stable boronic acids or esters, is particularly popular in the pharmaceutical industry for its mild reaction conditions and tolerance of various functional groups. nobelprize.org

Data Table: Exemplary Cross-Coupling Strategies for Derivatization

| Reaction Type | Coupling Partners | Catalyst/Ligand Example | Introduced Substituent Example | Potential Biological Relevance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid + Aryl Triflate | Pd(PPh₃)₄ | Pyridine, Thiophene, Phenyl | Modulation of receptor binding, improved solubility. |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) + Aryl Triflate | Pd₂(dba)₃ / XPhos | Morpholinyl, Piperazinyl | Enhanced pharmacokinetic properties. |

| Sonogashira Coupling | Terminal Alkyne + Aryl Triflate | PdCl₂(PPh₃)₂ / CuI | Alkynylphenyl | Creation of rigid linkers to probe binding pockets. |

These advanced synthetic transformations provide a robust platform for the systematic structural modification of 1,3-Benzenediol, 4-cycloheptyl-. By precisely altering the substitution pattern on both the cycloheptyl and resorcinol moieties, chemists can generate extensive libraries of novel compounds for biological evaluation, leading to the discovery of molecules with optimized therapeutic potential.

Structure Activity Relationship Sar and Quantitative Structure Property Relationship Qspr Investigations

Topographical and Electronic Influence of the Cycloheptyl Substituent on the Resorcinol (B1680541) Core

Electronically, the cycloheptyl group is an electron-donating alkyl substituent. This property can subtly influence the acidity of the hydroxyl groups on the resorcinol core, which are known to be crucial for the biological activity of resorcinol derivatives, particularly in their role as tyrosinase inhibitors. nih.gov The resorcinol moiety itself is a key pharmacophore, but its efficacy is significantly modulated by the nature of the substituent at the 4-position. nih.govnih.gov

Detailed Structure-Activity Relationship (SAR) of 1,3-Benzenediol, 4-cycloheptyl- Derivatives

The systematic study of how structural modifications to 4-cycloheptylresorcinol affect its biological activity provides crucial information for designing more potent and selective compounds.

Impact of Substituent Variation on Aromatic and Cycloalkyl Moieties on Molecular Recognition

Structure-activity relationship (SAR) studies on related 4-substituted resorcinols demonstrate that the nature of the substituent at the 4-position is a primary determinant of activity. For instance, in the context of tyrosinase inhibition, the introduction of different alkyl or cycloalkyl groups directly impacts inhibitory potency. nih.govnih.gov Variations on the aromatic resorcinol ring, such as altering the position or number of hydroxyl groups, can drastically reduce or eliminate activity, highlighting the importance of the 1,3-dihydroxybenzene structure for molecular recognition by target enzymes. nih.gov Similarly, modifications to the cycloheptyl ring, such as the introduction of polar functional groups, could diminish the hydrophobic interactions that are often essential for binding affinity.

Stereochemical Considerations and Conformational Analysis in Ligand-Target Interactions

The flexibility of the cycloheptyl ring allows it to adopt multiple conformations, such as the chair and boat forms. This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit optimally into a binding site. However, it can also present challenges in predicting the most stable and biologically active conformation. The specific stereochemistry and conformation of the cycloheptyl group as it binds to a target protein are critical for achieving a high-affinity interaction. The ability of the ring to orient itself favorably within the active site can maximize van der Waals forces and other non-covalent interactions, leading to enhanced biological effects.

Comparative SAR with Related Cyclohexyl- and Cyclopentyl-Resorcinol Analogs

When comparing 4-cycloheptylresorcinol with its smaller ring analogs, 4-cyclohexylresorcinol (B1605403) and 4-cyclopentylresorcinol, the size of the cycloalkyl group emerges as a key variable. Research on related classes of compounds has shown that biological activity can be highly dependent on ring size. nih.govnih.gov For instance, in studies of tyrosinase inhibitors, a general trend is observed where inhibitory activity changes with the size and hydrophobicity of the alkyl or cycloalkyl substituent. nih.govresearchgate.net While direct comparative data on the tyrosinase inhibitory activity of the cycloheptyl-, cyclohexyl-, and cyclopentyl-resorcinols is limited in the provided search results, studies on other 4-alkylresorcinols show that potency does not always increase linearly with chain length or size. There is often an optimal size for fitting into the enzyme's active site. For example, 4-n-butylresorcinol is a more potent human tyrosinase inhibitor than 4-hexylresorcinol, suggesting that excessive bulk can be detrimental. nih.govresearchgate.net This implies that the larger cycloheptyl ring may offer different potency compared to the cyclohexyl or cyclopentyl analogs, depending on the specific topology of the target's binding site.

Table 1: Comparative Inhibitory Concentration (IC50) of 4-Alkylresorcinols on Human Tyrosinase

| Compound | IC50 (µmol/L) | Reference |

|---|---|---|

| 4-n-Butylresorcinol | 21 | researchgate.net |

| Kojic Acid | ~500 | researchgate.net |

| Hydroquinone | Millimolar Range | researchgate.net |

| Arbutin | Millimolar Range | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques used to build mathematical models that correlate a compound's chemical structure with its biological activity or physicochemical properties. taylorandfrancis.comnih.gov

Development of Predictive Models for Biological Activities

QSAR models are powerful tools for predicting the biological activity of new or untested compounds, thereby streamlining the drug discovery process. mdpi.com For a series of compounds like 4-cycloalkylresorcinols, a QSAR model would be developed by first calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule, such as its topology, electronic properties, hydrophobicity, and steric effects. researchgate.net

The process involves:

Data Set Collection : Assembling a group of resorcinol derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). mdpi.com

Descriptor Calculation : Using software to calculate descriptors that represent the physicochemical properties of the molecules.

Model Building : Employing statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that links the descriptors to the observed activity. nih.govresearchgate.net

Validation : Testing the model's predictive power on a set of compounds not used in its creation. mdpi.com

For 4-cycloheptylresorcinol and its analogs, a QSAR model could predict their tyrosinase inhibitory activity based on descriptors related to the size and hydrophobicity of the cycloalkyl group. Such models can guide the synthesis of new derivatives with potentially enhanced activity by identifying the key structural features that are most influential. researchgate.net

Correlation of Structural Descriptors with Spectroscopic and Reactive Properties

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Property Relationships (QSPR) for 1,3-Benzenediol, 4-cycloheptyl-, also known as 4-cycloheptylresorcinol, provides a framework for understanding how its molecular structure influences its physical and chemical characteristics. While specific, in-depth QSPR models for this particular compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied by examining its structural components: the resorcinol (1,3-dihydroxybenzene) core and the cycloheptyl substituent at the 4-position.

Structural Descriptors of 1,3-Benzenediol, 4-cycloheptyl-

The key structural descriptors for 4-cycloheptylresorcinol arise from its distinct molecular domains. The resorcinol moiety contributes descriptors related to its aromaticity, the presence of hydroxyl groups (which can act as hydrogen bond donors and acceptors), and electron density distribution. The cycloheptyl group introduces descriptors associated with its size, three-dimensional shape (conformation), and lipophilicity.

Correlation with Spectroscopic Properties

The spectroscopic properties of 4-cycloheptylresorcinol are directly linked to its structural descriptors. QSPR studies on analogous compounds, such as other 4-alkylresorcinols, provide a basis for predicting these correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-donating hydroxyl groups on the resorcinol ring will influence the chemical shifts of the aromatic protons and carbons. The cycloheptyl substituent will introduce a set of signals in the aliphatic region of the spectrum. The conformation of the cycloheptyl ring can affect the chemical shifts of its own protons and carbons due to anisotropic effects and through-space interactions. For instance, axial and equatorial protons within the cycloheptyl ring are expected to have different chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of 4-cycloheptylresorcinol would be characterized by absorption bands corresponding to the functional groups present. The O-H stretching vibrations of the phenolic hydroxyl groups would appear as a broad band, the position and shape of which would be sensitive to hydrogen bonding. The C-H stretching vibrations of the cycloheptyl group and the aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring would also be prominent features. The flexibility of the cycloheptyl ring might lead to a more complex set of bands in the fingerprint region compared to a more rigid substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The resorcinol core is the primary chromophore. The position and intensity of the absorption maxima (λmax) are influenced by the substitution on the aromatic ring. The cycloheptyl group, being an alkyl substituent, is expected to cause a small bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the resorcinol chromophore due to its electron-donating inductive effect.

Interactive Data Table: Predicted Spectroscopic Data Correlations

| Structural Descriptor | Spectroscopic Technique | Predicted Correlation |

| Hydroxyl Groups | ¹H NMR | Protons appear as a downfield singlet, chemical shift dependent on solvent and concentration (hydrogen bonding). |

| Aromatic Ring | ¹³C NMR | Carbons attached to hydroxyl groups are significantly deshielded. The carbon bearing the cycloheptyl group shows a distinct chemical shift. |

| Cycloheptyl Ring Conformation | ¹H NMR | Distinct chemical shifts for axial and equatorial protons, potential for complex splitting patterns. |

| O-H Stretching | IR Spectroscopy | Broad absorption band in the 3200-3600 cm⁻¹ region, indicative of hydrogen bonding. |

| C-H Stretching (Aliphatic) | IR Spectroscopy | Sharp absorption bands in the 2850-2960 cm⁻¹ region. |

| π → π* Transitions | UV-Vis Spectroscopy | Absorption maxima influenced by the electron-donating nature of the hydroxyl and cycloheptyl groups. |

Correlation with Reactive Properties

The reactive properties of 4-cycloheptylresorcinol are also intrinsically tied to its structural descriptors. The resorcinol moiety is known to be reactive, particularly towards electrophilic substitution and oxidation.

Acidity (pKa): The hydroxyl groups of the resorcinol ring are acidic. The electron-donating nature of the cycloheptyl group, through its inductive effect, is expected to slightly decrease the acidity (increase the pKa) of the phenolic protons compared to unsubstituted resorcinol.

Redox Potential: Phenolic compounds can be oxidized to form phenoxy radicals. The stability of the resulting radical, and thus the ease of oxidation (redox potential), is influenced by the substituents on the ring. The cycloheptyl group can help to stabilize a radical intermediate through hyperconjugation and inductive effects.

Electrophilic Aromatic Substitution: The resorcinol ring is highly activated towards electrophilic aromatic substitution, with the hydroxyl groups directing incoming electrophiles to the ortho and para positions. The presence of the cycloheptyl group at the 4-position will sterically hinder substitution at the adjacent 5-position and direct incoming electrophiles primarily to the 2- and 6-positions.

Lipophilicity (LogP): The cycloheptyl group significantly increases the lipophilicity (oil/water partition coefficient, LogP) of the molecule compared to resorcinol. This property is crucial for its interaction with nonpolar environments and biological membranes. Structure-activity relationship studies on other 4-alkylresorcinols have demonstrated that the length and bulk of the alkyl chain influence their biological activity, a trend that is expected to hold for 4-cycloheptylresorcinol. nih.gov

Interactive Data Table: Predicted Reactive Property Correlations

| Structural Descriptor | Reactive Property | Predicted Correlation |

| Cycloheptyl Group (Inductive Effect) | Acidity (pKa) | Slight increase in pKa compared to resorcinol. |

| Phenolic Hydroxyl Groups | Redox Potential | Susceptible to oxidation; the cycloheptyl group may stabilize the resulting phenoxy radical. |

| Steric Hindrance of Cycloheptyl Group | Electrophilic Substitution | Directs substitution to the 2- and 6-positions of the resorcinol ring. |

| Cycloheptyl Group (Size/Lipophilicity) | Lipophilicity (LogP) | Significantly higher LogP value compared to resorcinol, influencing solubility and membrane permeability. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of 1,3-Benzenediol, 4-cycloheptyl-. DFT studies on similar phenolic compounds, such as resorcinol (B1680541) and its derivatives, have provided a framework for these analyses.

Detailed investigations would involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For the parent compound, resorcinol, the HOMO-LUMO gap has been calculated to be approximately 5.78 eV, suggesting high stability. The introduction of a cycloheptyl group at the 4-position would be expected to modulate these values due to its electron-donating nature.

Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to identify the regions of the molecule that are rich or poor in electrons. This is crucial for predicting how the molecule will interact with other chemical species. In resorcinol, the negative potential is concentrated around the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack.

Table 1: Calculated Electronic Properties of Resorcinol (as a proxy for 1,3-Benzenediol, 4-cycloheptyl-)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.35 eV | Represents the ability to donate an electron. |

| LUMO Energy | -0.57 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 5.78 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.09 Debye | Measures the overall polarity of the molecule. |

Note: Data based on DFT calculations for resorcinol and may vary for 1,3-Benzenediol, 4-cycloheptyl-.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 1,3-Benzenediol, 4-cycloheptyl-, and a biological target, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking studies would be employed to predict the preferred binding orientation of 1,3-Benzenediol, 4-cycloheptyl- within the active site of a protein receptor. For instance, studies on similar alkylresorcinols have explored their interactions with enzymes like tyrosinase. The binding affinity is estimated through scoring functions that calculate the free energy of binding.

Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. These simulations, often run over nanoseconds, can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding.

Computational methods can also be used to identify potential binding sites on a protein. Orthosteric sites are the primary, active sites of a protein, while allosteric sites are other locations where binding can modulate the protein's activity. Algorithms can analyze the protein's surface topology and energetics to predict pockets that are likely to bind small molecules. This would be crucial in identifying novel targets for 1,3-Benzenediol, 4-cycloheptyl- or in understanding its mechanism of action if it is found to have biological activity.

Prediction of Spectroscopic Properties and Reaction Pathways via Computational Methods

Computational chemistry can accurately predict various spectroscopic properties of 1,3-Benzenediol, 4-cycloheptyl-. For example, DFT calculations can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure.

Furthermore, computational methods can be used to explore potential reaction pathways. By calculating the transition state energies, reaction mechanisms can be elucidated, and the feasibility of different synthetic routes can be assessed.

Table 2: Predicted Spectroscopic Data for Resorcinol (as a proxy for 1,3-Benzenediol, 4-cycloheptyl-)

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

| IR Spectroscopy | Vibrational band around 3400-3600 cm⁻¹ | O-H stretch of the hydroxyl groups |

| ¹³C NMR Spectroscopy | Chemical shifts around 158 ppm | Carbon atoms of the benzene (B151609) ring attached to hydroxyl groups |

| ¹H NMR Spectroscopy | Chemical shifts around 6.2-7.0 ppm | Protons on the aromatic ring |

Note: These are representative values for the resorcinol moiety and would be supplemented by signals from the cycloheptyl group.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. If 1,3-Benzenediol, 4-cycloheptyl- is found to have interesting biological activity, its structure can be used as a scaffold for the design of a virtual library of novel derivatives.

This process involves making systematic modifications to the parent structure (e.g., changing the alkyl chain, adding or moving functional groups on the benzene ring) and then computationally evaluating the properties of these new molecules. This approach, known as structure-activity relationship (SAR) analysis, can rapidly identify derivatives with potentially improved potency, selectivity, or pharmacokinetic properties, thereby accelerating the drug discovery process.

Mechanistic Investigation of Biological and Biochemical Activities Non Clinical Focus

Enzyme Inhibition and Modulation Studies

Tyrosinase Inhibition Mechanisms and Structural Determinants of Activity

Research has identified compounds with a 4-substituted resorcinol (B1680541) skeleton as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. bohrium.com The compound 4-cycloheptylresorcinol, specifically, has been developed as an agent to inhibit tyrosinase and consequently reduce melanin production. justia.com

The primary mechanism of action for 4-substituted resorcinols is competitive inhibition. bohrium.com These compounds mimic the structure of tyrosine, the natural substrate of tyrosinase, and bind to the enzyme's active site. This binding event prevents the hydroxylation of monophenols to diphenols and the subsequent oxidation of diphenols to quinones, which are the two catalytic reactions performed by tyrosinase. nih.gov The resorcinol moiety is crucial for this activity. Structure-activity relationship studies indicate that the hydrophobic nature and bulk of the substituent at the 4-position significantly influence the inhibitory potency. acs.org The addition of a bulky, hydrophobic group like cycloheptyl is predicted to enhance binding affinity within the active site of the enzyme. justia.comacs.org The inhibitory potency of various resorcinol derivatives has been shown to be significantly higher than that of commonly used inhibitors like kojic acid. mdpi.com

Table 1: Tyrosinase Inhibition by Resorcinol Derivatives This table presents data for representative resorcinol compounds to illustrate structure-activity relationships.

| Compound | Type of Inhibition | IC₅₀ (Diphenolase) | Potency vs. Kojic Acid | Source |

|---|---|---|---|---|

| 4-Substituted Resorcinols (General) | Competitive | - | Potent | bohrium.com |

| Pyrazole-resorcinol derivative 21a | Competitive | 0.64 µM | ~27x | mdpi.com |

| Thiazolyl resorcinol derivatives | Competitive | - | Crucial for activity | mdpi.com |

Heat Shock Protein 90 (Hsp90) Interaction and Isoform-Specific Modulatory Effects

While direct studies on 4-cycloheptylresorcinol are not prominent, the resorcinol scaffold is a well-established structural motif in the design of Heat Shock Protein 90 (Hsp90) inhibitors. nih.gov Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. researchgate.net

Resorcinol-based derivatives function as N-terminal inhibitors of Hsp90. They act as ATP-competitive inhibitors, binding to the unique nucleotide-binding pocket in the N-terminal domain of the Hsp90 protein. nih.govresearchgate.net This binding event blocks the hydrolysis of ATP, which is essential for the chaperone's function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. nih.gov Important Hsp90 client proteins include oncogenic kinases like EGFR, Her2, and Akt, as well as transcription factors. researchgate.netnih.gov

The Hsp90 family has four isoforms: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-localized Grp94, and the mitochondrial TRAP-1. researchgate.net Pan-inhibition of all isoforms can lead to undesired effects. Consequently, there is significant interest in developing isoform-selective inhibitors. Studies on certain resorcinol derivatives have demonstrated preferential binding and higher affinity for the Hsp90α isoform over Hsp90β, suggesting that isoform-specific modulation is achievable with this class of compounds. nih.gov

Table 2: Representative Hsp90 Client Proteins Affected by Resorcinol-Based Inhibitors

| Client Protein | Function | Consequence of Hsp90 Inhibition | Source |

|---|---|---|---|

| EGFR | Cell growth, proliferation | Degradation | researchgate.netnih.gov |

| HER2 | Cell growth, proliferation | Degradation | researchgate.netnih.gov |

| Akt | Cell survival, proliferation | Degradation | researchgate.netnih.gov |

| Raf-1 | Signaling cascade | Degradation | nih.gov |

| Cdk4 | Cell cycle regulation | Degradation | researchgate.net |

Peroxidase and Other Oxidoreductase Modulation, including Thyroid Peroxidases

Resorcinol and its derivatives are recognized as potent inhibitors of thyroid peroxidase (TPO) and the related enzyme lactoperoxidase (LPO). nih.govinchem.org These enzymes are crucial for thyroid hormone biosynthesis. The inhibitory mechanism is characterized as a mechanism-based or "suicide" inactivation. nih.govacs.org

This process is dependent on the presence of hydrogen peroxide, a co-substrate for the enzyme. TPO and LPO catalyze the oxidation of the resorcinol derivative into a reactive radical species. nih.gov This reactive intermediate then covalently binds to amino acid residues within the enzyme's active site, leading to an irreversible loss of enzymatic activity. nih.gov This inactivation is specific, as other peroxidases like horseradish peroxidase and myeloperoxidase are not similarly affected by resorcinol derivatives. nih.gov The inhibition of TPO by these compounds disrupts thyroid hormone synthesis, which is consistent with the goitrogenic (thyroid-enlarging) effects observed upon exposure to certain phenolic compounds. nih.goveuropa.eu

Table 3: Inhibition of Peroxidases by Resorcinol Derivatives

| Enzyme | Inhibitor Class | Mechanism of Inhibition | Key Finding | Source |

|---|---|---|---|---|

| Thyroid Peroxidase (TPO) | Resorcinol Derivatives | Suicide (Mechanism-Based) Inactivation | Irreversible, H₂O₂-dependent loss of activity | nih.govacs.org |

| Lactoperoxidase (LPO) | Resorcinol Derivatives | Suicide (Mechanism-Based) Inactivation | Covalent binding of ~10 mol of resorcinol per mol of inactivated enzyme | nih.gov |

| Horseradish Peroxidase | Resorcinol | No Inactivation | Demonstrates specificity of inhibition for TPO/LPO | nih.gov |

Alpha-Glucosidase Inhibition Pathways and Molecular Interactions

Several studies have identified various resorcinol derivatives as effective inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. bohrium.comresearchgate.net Inhibition of this enzyme delays the breakdown of complex carbohydrates into glucose, which is an important therapeutic strategy.

Research on different resorcinol-based compounds has revealed significant inhibitory activities, with some derivatives showing much stronger effects than the standard drug, acarbose. researchgate.netcolab.ws Kinetic studies have demonstrated that these compounds can act through different inhibitory pathways, including competitive, uncompetitive, and mixed-type inhibition, depending on the specific molecular structure. researchgate.netresearchgate.net

Molecular docking simulations have been used to elucidate the interactions between resorcinol derivatives and the α-glucosidase active site. These studies suggest that the compounds bind within the catalytic pocket of the enzyme, forming interactions with key amino acid residues. colab.wsresearchgate.net The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.net The specific nature and length of the alkyl or aryl substituent on the resorcinol ring have a notable effect on the inhibitory activity and the mode of interaction. researchgate.net

Table 4: α-Glucosidase Inhibition by Various Resorcinol Derivatives This table shows representative data to highlight the potential of the resorcinol class.

| Inhibitor Type | Inhibition Mode | IC₅₀ Range | Key Interaction Points | Source |

|---|---|---|---|---|

| Resorcinol-based chromenes | Competitive | 44.0 ± 1.2 to 551.5 ± 1.6 µM | Catalytic residues in active site | colab.wsresearchgate.net |

| **Derivatives from *Syzygium*** | Uncompetitive & Mixed-type | 0.011 to 0.030 mM | Active site pocket | researchgate.net |

Lipoxygenase Enzyme Modulation and Related Pathways

Derivatives of resorcinol have been identified as efficient inhibitors of 5-lipoxygenase (5-LO), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid. nih.govresearchgate.net The inhibition of 5-LO is a key target for the development of anti-inflammatory therapies. nih.gov

Studies on novel series of 1,4-benzoquinones and their related resorcinol derivatives show that these compounds can potently block 5-LO activity. nih.goveurekaselect.com Structure-activity relationship (SAR) analyses reveal that the inhibitory potency is strongly dependent on the structural features of the lipophilic substituent on the resorcinol ring. nih.gov Bulky lipophilic groups tend to favor more potent 5-LO inhibition. nih.gov

Molecular docking studies suggest that these inhibitors bind within the active site of the 5-LO enzyme. nih.gov The binding is facilitated by specific interactions, including π-π stacking and hydrogen bonds with key residues, which effectively blocks the enzyme's catalytic function. nih.gov This prevents the conversion of arachidonic acid into leukotrienes, thereby modulating inflammatory pathways. d-nb.infoni.ac.rs

Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) Binding and Inhibition Studies

Direct evidence for the inhibition of Dihydrofolate Reductase (DHFR) or Epidermal Growth Factor Receptor (EGFR) by 4-cycloheptylresorcinol is not well-documented in the available literature. However, the activity of resorcinol derivatives can be linked to these pathways, particularly through indirect mechanisms.

EGFR is a well-known client protein of Hsp90. nih.gov As discussed in section 5.1.2, resorcinol-based Hsp90 inhibitors block the chaperone's function, leading to the degradation of client proteins like EGFR. researchgate.net Therefore, a resorcinol derivative that inhibits Hsp90 would indirectly lead to the downregulation of EGFR signaling pathways, a key target in cancer therapy. nih.gov

Regarding DHFR, an enzyme critical for nucleotide synthesis, some computational studies have explored resorcinol derivatives in the context of inhibitor design. researchgate.net Molecular docking simulations have been performed to assess the potential binding of these derivatives to the DHFR active site. researchgate.net However, compared to the well-established role of resorcinols in inhibiting enzymes like tyrosinase and peroxidases, their function as direct, potent inhibitors of DHFR or EGFR is less clearly defined and appears to be more of an area of exploratory research. researchgate.netacs.org

Receptor Binding and Downstream Signaling Pathway Modulation in Cell-Based Assays

While specific receptor binding studies for 4-cycloheptyl-1,3-benzenediol are not extensively detailed in the public domain, the actions of similar phenolic compounds suggest potential interactions with various cellular receptors. Phenolic compounds, in general, can modulate signaling pathways critical to cellular functions. For instance, some phenols are known to interact with pathways such as the LXR/RXR and FXR/RXR activation pathways, which are involved in metabolism and inflammation. nih.gov The structural characteristics of 4-cycloheptyl-1,3-benzenediol, particularly its hydroxyl groups and cycloheptyl moiety, likely play a crucial role in its binding affinity and subsequent modulation of downstream signaling cascades. Further research using cell-based assays is necessary to elucidate the specific receptors and signaling pathways directly targeted by this compound.

Cellular Mechanisms of Action in Model Systems

The cellular effects of 1,3-Benzenediol, 4-cycloheptyl- are multifaceted, encompassing antioxidant, antimicrobial, and cytotoxic activities. These actions are underpinned by distinct molecular mechanisms.

Phenolic compounds are well-recognized for their antioxidant properties, primarily their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant capacity of 1,3-Benzenediol, 4-cycloheptyl- is attributed to its resorcinol structure. The hydroxyl groups on the benzene (B151609) ring can donate a hydrogen atom to a free radical, thereby neutralizing it and interrupting the oxidative chain reaction. researchgate.net This process stabilizes the radical and prevents it from causing cellular damage.

The effectiveness of a phenolic compound as an antioxidant is influenced by the number and position of its hydroxyl groups. nih.govresearchgate.net The resorcinol moiety (1,3-benzenediol) is a key structural feature that confers this radical scavenging ability. Computational studies on phenolic compounds have highlighted the importance of the O-H bond dissociation enthalpy (BDE) as a key parameter in their antioxidant activity. scienceopen.com A lower BDE facilitates the donation of a hydrogen atom to a free radical. The stability of the resulting phenoxyl radical, often enhanced by resonance delocalization over the aromatic ring, is also a critical factor. scienceopen.com Some flavonoids, a class of phenolic compounds, have been shown to suppress free radical processes at multiple stages, including the formation of superoxide (B77818) ions and lipid peroxy radicals. nih.gov

The table below summarizes the key mechanisms of free radical scavenging by phenolic compounds, which are applicable to 1,3-Benzenediol, 4-cycloheptyl-.

| Mechanism | Description | Key Structural Features |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from a hydroxyl group to a free radical. | Phenolic hydroxyl groups |

| Single Electron Transfer (SET) | Donation of an electron to a free radical, followed by protonation. | Aromatic ring system |

| Chelation of Metal Ions | Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals. | Ortho-dihydroxy (catechol) or other suitable arrangements of hydroxyl and carbonyl groups |

The antimicrobial properties of phenolic compounds like 1,3-Benzenediol, 4-cycloheptyl- are linked to their ability to interact with and disrupt microbial cells. Urushiol, a natural phenolic compound with structural similarities, demonstrates that the catechol hydroxyl groups can form hydrogen bonds with essential bacterial enzymes, interfering with their function. nih.gov Furthermore, the lipophilic nature of such compounds allows them to penetrate bacterial cell membranes. nih.gov

Research on other phenolic derivatives has shown that they can possess broad-spectrum antimicrobial activity against both fungi and bacteria, including resistant strains. researchgate.net The proposed antimicrobial mechanisms often involve the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death. Some antimicrobial peptides, for example, cause membrane perturbation in a concentration-dependent manner. nih.gov The cycloheptyl group of 1,3-Benzenediol, 4-cycloheptyl- likely enhances its lipophilicity, facilitating its interaction with the lipid bilayers of microbial membranes.

The table below outlines potential molecular mechanisms of antimicrobial action for 1,3-Benzenediol, 4-cycloheptyl- based on the activities of similar compounds.

| Mechanism | Target | Effect |

| Membrane Disruption | Bacterial cell membrane | Increased permeability, leakage of cytoplasmic contents |

| Enzyme Inhibition | Essential bacterial enzymes | Loss of metabolic function |

| Interference with Virulence Factors | Quorum sensing, biofilm formation | Reduced pathogenicity |

Certain phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis (programmed cell death). nih.gov The induction of apoptosis can occur through intrinsic and extrinsic pathways. For example, the compound terpinen-4-ol has been shown to induce apoptosis in a human leukemic cell line by activating both pathways. nih.gov The intrinsic pathway involves the mitochondria, with loss of mitochondrial membrane potential and release of cytochrome c. nih.gov The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. nih.gov

The cytotoxic mechanisms of 1,3-Benzenediol, 4-cycloheptyl- in cancer cells likely involve similar pathways. The compound's ability to induce oxidative stress, a known trigger for apoptosis, could be a contributing factor. The molecular pathways leading to apoptosis are complex and can involve the regulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family. nih.gov

The following table summarizes the potential molecular pathways involved in the cytotoxicity and apoptosis induction by 1,3-Benzenediol, 4-cycloheptyl-.

| Pathway | Key Molecular Events | Outcome |

| Intrinsic Apoptosis Pathway | Mitochondrial membrane depolarization, cytochrome c release, caspase-9 activation | Cell death |

| Extrinsic Apoptosis Pathway | Death receptor activation, caspase-8 activation | Cell death |

| Oxidative Stress Induction | Generation of reactive oxygen species (ROS) | DNA damage, protein and lipid peroxidation, apoptosis |

Metabolomic and Proteomic Profiling to Identify Affected Pathways and Biomarkers in Research Models

Metabolomics and proteomics are powerful tools for gaining a systems-level understanding of the biological effects of a compound. nih.gov By analyzing changes in the levels of metabolites and proteins in a biological system following exposure to 1,3-Benzenediol, 4-cycloheptyl-, researchers can identify the specific metabolic and signaling pathways that are affected. nih.govnih.gov

Integrated proteomic and metabolomic analyses have been successfully used to characterize the toxicological effects of other environmental compounds, revealing impacts on pathways related to free radical scavenging, cell death, and inflammation. nih.gov Such an approach for 1,3-Benzenediol, 4-cycloheptyl- could identify key proteins and metabolites whose expression or concentration is altered, thereby serving as potential biomarkers of exposure and effect. This would provide a comprehensive view of the compound's mechanism of action and its impact on cellular homeostasis. nih.govnih.gov

Advanced Analytical Methodologies for Research Applications

High-Performance Chromatographic Techniques for Separation and Purification in Research Settings

Chromatography is the cornerstone for isolating and purifying 1,3-Benzenediol, 4-cycloheptyl- from complex mixtures, such as natural product extracts or synthetic reaction media. The choice of technique depends on the compound's volatility, polarity, and the specific requirements of the research application.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile or semi-volatile compounds. For alkylresorcinols like 1,3-Benzenediol, 4-cycloheptyl-, which have low volatility due to their polar hydroxyl groups, a derivatization step is essential prior to analysis. This process replaces the active hydrogen atoms on the phenolic hydroxyl groups with nonpolar functional groups, increasing the compound's volatility.

Common derivatization reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or trifluoroacetic anhydride, which convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers or trifluoroacetyl esters, respectively. nih.gov These derivatives are more thermally stable and suitable for GC analysis.

In a typical research application, samples containing the target compound are extracted using an organic solvent such as diethyl ether or ethyl acetate. nih.gov The extract is then purified, often using solid-phase extraction (SPE), before derivatization. nih.gov The derivatized sample is injected into the GC system, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides both identification based on mass-to-charge ratio and quantification. nih.gov Selected Ion Monitoring (SIM) mode is frequently used in GC-MS to enhance sensitivity and selectivity for target analytes by monitoring specific diagnostic fragment ions. nih.gov

Table 1: Illustrative GC-MS Parameters for Alkylresorcinol Analysis

| Parameter | Condition | Purpose | Citation |

| Derivatization | BSTFA + 1% TMCS or Trifluoroacetic anhydride | Increases volatility and thermal stability for GC analysis. | nih.gov |

| Column | Capillary Column (e.g., DB-5ms) | Separates individual compounds based on boiling point and polarity. | N/A |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. | N/A |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. | N/A |

| Detection | Mass Spectrometry (MS) | Provides structural information and enables quantification. | nih.govnih.gov |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. | nih.gov |

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the preferred method for analyzing non-volatile compounds and derivatives of 1,3-Benzenediol, 4-cycloheptyl-. Unlike GC, LC does not require derivatization to enhance volatility, making sample preparation simpler. sigmaaldrich.com

UHPLC methods provide improved resolution, allowing for the accurate quantification of various alkylresorcinol homologues and their unsaturated analogs found in complex mixtures like cereal extracts. nih.govacs.org A variety of detectors can be coupled with LC systems for the analysis of these compounds. nih.gov

UV Detection: Alkylresorcinols exhibit UV absorbance, allowing for their detection. However, UV detection can sometimes lead to an overestimation of concentrations due to co-eluting interferences. nih.govacs.org

Fluorescence Detection (FD): This method offers higher sensitivity and selectivity compared to UV. nih.govacs.org Alkylresorcinols can be detected by their native fluorescence, providing lower limits of detection and quantification. nih.govacs.org

Electrochemical Detection (ED): Techniques like CoulArray electrochemical detection provide high sensitivity and are effective for the quantitative analysis of alkylresorcinols in various food and biological samples. acs.orgnih.gov

Mass Spectrometry (MS): Coupling LC with tandem mass spectrometry (LC-MS/MS) offers the highest level of selectivity and sensitivity, making it ideal for high-throughput analysis in complex matrices. nih.govnih.gov

Rapid HPLC methods with run times as short as 14 minutes have been developed for the quantitative analysis of alkylresorcinols in cereal products. acs.orgnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional LC and GC, including faster analysis times and reduced use of toxic organic solvents. acs.org SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates without sacrificing efficiency. acs.org

For the analysis of chiral analogs of 1,3-Benzenediol, 4-cycloheptyl-, SFC is particularly valuable. Chiral separation is achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs are the most commonly used for a wide range of pharmaceutical compounds. nih.gov The selection of the appropriate CSP and organic modifier (like methanol (B129727) or isopropanol) is critical for achieving enantiomeric resolution. nih.gov

SFC is not only an analytical tool but is also scalable for preparative applications, enabling the purification of enantiomerically pure compounds for further research. sigmaaldrich.comnih.gov Its high-throughput capabilities make it suitable for screening large numbers of compounds in drug discovery settings. nih.gov

Table 2: Comparison of Chromatographic Techniques for 1,3-Benzenediol, 4-cycloheptyl- Analysis

| Technique | Primary Application | Derivatization | Key Advantages |

| GC-MS | Analysis of volatile analogs | Required (e.g., silylation) | High resolving power, excellent for structural elucidation. nih.govnih.gov |

| LC/UHPLC | Analysis of non-volatile compounds and derivatives | Not required | Versatile, multiple sensitive detection options (UV, FLD, MS). nih.govnih.govacs.org |

| SFC | Chiral separations of specific analogs | Not required | Fast, reduced solvent waste, suitable for preparative scale. acs.orgnih.govnih.gov |

Mass Spectrometry-Based Detection and Characterization in Complex Biological and Environmental Matrices (non-clinical)

Mass spectrometry is indispensable for the detection and characterization of 1,3-Benzenediol, 4-cycloheptyl- and its metabolites in complex non-clinical matrices such as plasma, urine, adipose tissue, and environmental samples like plant extracts. nih.gov Its high sensitivity and specificity allow for the reliable identification and quantification of these compounds even at very low concentrations.

When coupled with a chromatographic inlet (GC or LC), MS separates the target analyte from the matrix components before detection. For instance, high-throughput GC-MS methods have been developed to quantify alkylresorcinols in plasma and adipose tissue, and their metabolites in urine. nih.gov Sample preparation for these biological matrices typically involves liquid-liquid or solid-phase extraction to isolate the compounds of interest, followed by enzymatic deconjugation for metabolite analysis, and finally derivatization for GC-MS. nih.gov

Similarly, LC-MS/MS methods are used for high-throughput quantification in plasma. nih.gov These methods can analyze hundreds of samples per day, making them suitable for large-scale research studies. nih.gov The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interference from the complex biological matrix.

Advanced Spectroscopic Methods for Quantitative Analysis in Research Samples (e.g., UV-Vis, Fluorescence Spectroscopy)

Spectroscopic methods offer alternative or complementary approaches for the quantitative analysis of 1,3-Benzenediol, 4-cycloheptyl- in research samples.

UV-Visible Spectroscopy: The resorcinol (B1680541) ring in the compound's structure results in characteristic UV absorbance. researchgate.net Studies on the closely related 4-hexylresorcinol have shown that it can be quantitatively determined based on its UV-Vis absorption. d-nb.info The absorption spectrum of resorcinol itself shows peaks around 222 nm and 273 nm. researchgate.net This method is often used for concentration determination in relatively pure solutions.

Fluorescence Spectroscopy: This technique offers significantly higher sensitivity than UV-Vis absorption for alkylresorcinol analysis. apacsci.comusp-pl.com A liquid fluorometric method developed for alkylresorcinols in wheat uses an excitation wavelength of 272 nm and measures the emission at 296 nm. apacsci.comusp-pl.com This high sensitivity makes fluorescence detection particularly useful when coupled with HPLC for analyzing trace amounts of the compound in complex samples. nih.govacs.org

High-Throughput Screening Assays for Rapid Compound Evaluation in Research Laboratories

High-throughput screening (HTS) is essential for rapidly evaluating large libraries of compounds for potential biological activity. Analytical methods that can support HTS are characterized by speed, automation, and low sample consumption.

LC-MS/MS methods have been specifically developed for the high-throughput analysis of alkylresorcinols. nih.govnih.gov By using 96-well plates for sample preparation and rapid chromatographic run times (e.g., 3 minutes per sample), it is possible to process over 160 samples daily. nih.gov Such methods are crucial for large-scale studies investigating the roles of these compounds. nih.gov

Furthermore, SFC's speed and automation capabilities make it well-suited for HTS of chiral compounds. nih.gov An automated column- and solvent-switching setup can screen a compound against multiple separation conditions serially, stopping once a suitable separation is achieved, which maximizes efficiency in a drug discovery or research laboratory. nih.gov These screening platforms are robust and have demonstrated success rates exceeding 95% for resolving chiral molecules. nih.gov

Emerging Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Synthetic Routes and Combinatorial Approaches for Analog Library Generation

The generation of diverse analog libraries is a cornerstone of modern chemical biology and drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). For 4-alkylresorcinols, including the cycloheptyl variant, contemporary synthetic strategies are moving beyond traditional, linear syntheses towards more flexible and efficient combinatorial approaches.

One promising direction is the utilization of microwave-assisted organic synthesis to accelerate key bond-forming reactions. For instance, a Wittig-type reaction between an appropriate phosphonium ylide and a cycloheptyl-substituted benzaldehyde derivative could be a rapid route to the core structure. This can be followed by demethylation to yield the final resorcinol (B1680541) moiety. Such methods have been shown to be effective for the synthesis of various 5-n-alkylresorcinols and could be adapted for 4-substituted analogs.

Combinatorial approaches would involve the parallel synthesis of a library of analogs by varying the alkyl or cycloalkyl group at the 4-position. This can be achieved by employing a range of aldehydes or ketones in the initial coupling step. Furthermore, modifications to the resorcinol ring itself, such as the introduction of additional substituents or the alteration of the hydroxyl group positioning, can be systematically explored.

Table 1: Representative Synthetic Approaches for 4-Alkylresorcinol Analog Generation

| Synthetic Strategy | Key Reactions | Advantages | Potential for 4-Cycloheptyl-1,3-Benzenediol Analogs |

| Microwave-Assisted Wittig Reaction | Wittig olefination, Demethylation | Rapid reaction times, high yields, suitability for a range of alkyl groups. | High |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halogenated resorcinol derivative. | High functional group tolerance, allows for diverse aryl and alkyl substitutions. | Moderate to High |

| Friedel-Crafts Acylation/Reduction | Acylation of resorcinol with a cycloheptyl carboxylic acid derivative, followed by reduction. | Well-established methodology. | High |

These synthetic endeavors are crucial for generating a diverse chemical space around the 4-cycloheptyl-1,3-benzenediol scaffold, which is essential for probing its biological activities and identifying optimized derivatives.

Deeper Elucidation of Molecular Mechanisms and Identification of Uncharacterized Biological Targets

While the precise molecular targets of 4-cycloheptyl-1,3-benzenediol are not yet defined, research on other alkylresorcinols provides a roadmap for investigation. ARs are known to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. nih.gov The lipophilic alkyl chain allows these molecules to intercalate into cellular membranes, which may be a primary mode of action for their antimicrobial properties against Gram-positive bacteria. nih.gov

For identifying novel biological targets, chemoproteomics approaches are invaluable. This can involve synthesizing a probe molecule based on the 4-cycloheptyl-1,3-benzenediol structure, featuring a reactive group or a tag for affinity purification. This probe can then be used to "fish" for binding partners in cell lysates, followed by identification using mass spectrometry.

Furthermore, given the structural similarity of the resorcinol moiety to other phenolic compounds with known biological activities, it is plausible that 4-cycloheptyl-1,3-benzenediol could interact with targets such as:

Enzymes involved in metabolic pathways: For example, some alkylresorcinols have been shown to inhibit α-glucosidase, suggesting a potential role in modulating carbohydrate metabolism. nih.gov

Signaling proteins: The phenolic hydroxyl groups could participate in hydrogen bonding interactions within the binding pockets of various signaling proteins.

DNA and associated enzymes: Some ARs have demonstrated the ability to interfere with DNA replication and repair processes in cancer cells. nih.gov

Table 2: Potential Biological Target Classes for 4-Alkylresorcinols

| Target Class | Potential Mechanism of Action | Investigational Approaches |

| Cellular Membranes | Disruption of membrane integrity, alteration of membrane fluidity. | Biophysical assays (e.g., fluorescence polarization), antimicrobial susceptibility testing. |

| Metabolic Enzymes | Competitive or non-competitive inhibition. | Enzyme kinetics assays, thermal shift assays. |

| Signaling Pathway Proteins | Modulation of protein-protein interactions, direct inhibition of kinase activity. | Affinity chromatography, Western blotting, kinase activity assays. |

| DNA and Associated Proteins | Intercalation, inhibition of topoisomerases or DNA polymerases. | DNA binding assays, cell-based proliferation assays. |

Integration of Multi-omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the cellular response to 4-cycloheptyl-1,3-benzenediol, a systems biology approach integrating multiple "omics" platforms is essential. This allows for an unbiased view of the global changes occurring within a biological system upon compound treatment. nih.govresearchgate.netnih.gov

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in cells treated with the compound. This can highlight entire pathways that are up- or down-regulated, providing clues about the compound's mechanism of action.

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications. This can validate findings from transcriptomics and reveal regulatory events that are not apparent at the gene expression level.

Metabolomics: By analyzing the global metabolite profile of treated cells, researchers can identify specific metabolic pathways that are perturbed by the compound. This is particularly relevant for compounds like ARs that may have effects on cellular metabolism. nih.gov

The integration of these multi-omics datasets can provide a holistic picture of the compound's effects. For instance, an observed change in the expression of a metabolic enzyme (transcriptomics) can be correlated with a change in the abundance of that protein (proteomics) and a subsequent alteration in the levels of its substrate and product (metabolomics). This integrated approach is powerful for hypothesis generation and for understanding the complex biological networks affected by the compound. researchgate.net

Potential as Lead Compounds in Pre-clinical Drug Discovery (focused on target validation and mechanism-of-action studies, not clinical development)

Natural products and their derivatives have historically been a rich source of lead compounds in drug discovery. mdpi.com Alkylresorcinols, with their diverse biological activities, represent a promising class of molecules for further investigation. nih.gov The unique cycloheptyl moiety of 1,3-Benzenediol, 4-cycloheptyl- would confer specific steric and lipophilic properties that could lead to novel bioactivities.